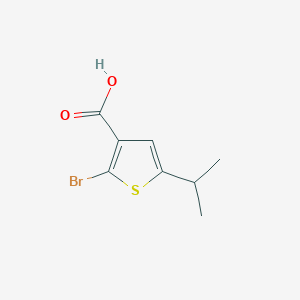

2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-bromo-5-propan-2-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-4(2)6-3-5(8(10)11)7(9)12-6/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNPQWONKBAVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Regioselective Lithiation and Alkylation

- The synthesis begins with thiophene , which undergoes lithiation using n-butyllithium (n-BuLi) at low temperatures (−78 °C) to generate a lithio intermediate.

- This intermediate is then alkylated with isopropyl bromide to introduce the propan-2-yl (isopropyl) group at the 5-position of the thiophene ring.

- This step typically achieves yields around 85%, with careful temperature control critical to regioselectivity.

Carboxylation and Amide Formation

- The lithio intermediate can be further reacted with electrophiles such as phenyl isocyanate or carbon dioxide to introduce carboxamide or carboxylic acid functionalities at position 3.

- For example, reaction with phenyl isocyanate yields N-phenyl-5-propylthiophene-2-carboxamide with yields up to 91%.

- Subsequent formylation using dimethylformamide (DMF) as an electrophile introduces an aldehyde group at position 3, which can be further transformed.

Bromination

- The bromination step is crucial for introducing the bromine atom at position 2.

- This is typically achieved by treating the intermediate compound with bromine (Br2) in the presence of acetic acid and a solvent such as chloroform (CHCl3) .

- The reaction is conducted initially at ice-cold temperatures during bromine addition, followed by heating at 50 °C for 24 hours to ensure complete bromination.

- This step yields the desired brominated product with yields around 80%.

Detailed Stepwise Synthesis Example

| Step | Reaction Type | Reagents and Conditions | Product Yield | Notes |

|---|---|---|---|---|

| 1 | Lithiation and Alkylation | Thiophene + n-BuLi (−78 °C), then isopropyl bromide | 85% | Regioselective lithiation at 5-position |

| 2 | Carboxamide Formation | Lithiation + phenyl isocyanate, room temperature | 91% | Introduces carboxamide at 3-position |

| 3 | Formylation | Lithiation + DMF (−78 °C to RT) | 77% | Adds formyl group at 3-position |

| 4 | Bromination | Br2 + AcOH in CHCl3, 0 °C to 50 °C, 24 h | 80% | Bromination at 2-position |

Research Findings and Analytical Data

- NMR Spectroscopy confirms regioselectivity and substitution pattern:

- 1H NMR signals characteristic of tri-substituted thiophene ring.

- Coupling constants and chemical shifts consistent with literature.

- Mass Spectrometry (ESI-MS) data confirm molecular weights and purity.

- Elemental Analysis matches calculated values, confirming compound composition.

- The synthetic route demonstrates high regioselectivity and reproducibility, suitable for scale-up.

Industrial and Practical Considerations

- Industrial synthesis often employs continuous flow reactors for bromination to improve safety and control.

- Automated systems ensure precise reagent addition and temperature management.

- The use of copper-catalyzed Ullmann coupling has been reported for related thiophene derivatives, offering alternative synthetic pathways with regioselective functionalization.

Análisis De Reacciones Químicas

2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid serves as a building block for synthesizing more complex thiophene derivatives and conjugated polymers. These polymers are essential in electronic and optoelectronic applications due to their conductive properties.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor in multi-step organic reactions. |

| Material Science | Key component in developing conductive polymers. |

Biology

The compound is studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may influence cellular processes such as gene expression and enzyme activity.

Case Study: Anticancer Activity

A study demonstrated that thiophene derivatives, including this compound, exhibited significant cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The mechanism involves the inhibition of specific enzymes involved in cell proliferation.

Medicine

In medicinal chemistry, this compound is explored for its anti-inflammatory and analgesic properties. Its ability to modulate inflammatory pathways makes it a candidate for drug development.

| Mechanism of Action | Potential Therapeutic Effects |

|---|---|

| Inhibition of COX Enzymes | Anti-inflammatory effects |

| Modulation of Cell Signaling | Analgesic properties |

Industry

The compound finds applications in developing organic semiconductors and corrosion inhibitors. Its stability and reactivity make it suitable for formulating advanced materials used in electronics.

The biological activity of this compound is linked to its structural features, particularly the bromine atom which enhances binding interactions with biological targets.

Antimicrobial Activity:

Research has shown promising results against various bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Activity:

The compound's ability to induce apoptosis in cancer cells has been documented, indicating its potential as an anticancer drug.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved vary based on the specific biological context and the compound’s structural modifications .

Comparación Con Compuestos Similares

Table 1: Substituent Positions and Molecular Properties

*Calculated from formula C₇H₆BrNO₂S.

Key Observations :

- Bromine Position : Bromine at C5 (as in ) is common in intermediates for cross-coupling reactions, whereas C3 bromination (e.g., ) may favor electrophilic substitution pathways.

- Carboxylic Acid vs. Ester : The presence of a free carboxylic acid (e.g., ) enhances hydrophilicity and metal-binding capacity compared to ester derivatives (e.g., ), which are more lipophilic and suited for prodrug formulations.

- Ring Fusion : Benzo[b]thiophene derivatives (e.g., ) exhibit extended π-conjugation, increasing their utility in optoelectronic materials or as ligands in receptor-binding studies .

Insights :

- Cross-Coupling Reactions : Palladium-mediated coupling (e.g., ) is widely used to introduce aryl/alkyl groups, suggesting that "2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid" could be synthesized via analogous methods with isopropyl substituents.

- Functional Group Interconversion : The ester-to-acid conversion (as in → ) is a standard step, implying that carboxylation at C3 in the target compound may follow similar protocols.

Actividad Biológica

2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and pharmacokinetics.

The compound's structure consists of a bromine atom and a propan-2-yl group attached to the thiophene ring, contributing to its unique chemical reactivity. The carboxylic acid functional group enhances its solubility and interaction with biological systems.

Antimicrobial Activity

Thiophene derivatives, including this compound, have demonstrated significant antimicrobial properties. Recent studies indicate that compounds with similar structures exhibit activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | < 1 |

| Compound A | S. aureus | 3.90 |

| Compound B | E. coli | > 64 |

These findings suggest that the brominated thiophene derivatives may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that thiophene derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| A549 (Lung Cancer) | < 10 | Significant cytotoxicity observed |

| HSAEC1-KT | > 100 | Low toxicity towards non-cancerous cells |

In laboratory settings, the compound exhibited selective toxicity towards cancerous cells while sparing normal cells, indicating a promising therapeutic index .

Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. The ability to modulate inflammatory pathways makes these compounds candidates for treating inflammatory diseases.

Mechanism of Action

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : Inhibiting COX enzymes reduces the production of pro-inflammatory mediators.

- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell survival.

- Gene Expression Alteration : It affects transcription factors that regulate gene expression involved in cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Key factors include:

- Absorption : The presence of the carboxylic acid group enhances solubility and absorption in biological systems.

- Distribution : The compound's distribution within tissues is influenced by its interaction with transport proteins.

- Metabolism : Thiophene derivatives undergo metabolic transformations, including oxidation and conjugation, which can affect their biological activity .

Case Studies

Several case studies have investigated the biological activity of thiophene derivatives:

- Study on MRSA Inhibition : A study demonstrated that a thiophene derivative similar to this compound inhibited MRSA growth effectively, highlighting its potential as an antibacterial agent.

- Anticancer Screening : In vitro studies using A549 lung adenocarcinoma cells showed that the compound reduced cell viability significantly compared to untreated controls, indicating potent anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-(propan-2-yl)thiophene-3-carboxylic acid, and how does bromination regioselectivity affect yield?

- The synthesis typically involves bromination of a pre-functionalized thiophene core. For example, bromination at the 2-position of 5-isopropylthiophene-3-carboxylic acid can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. Regioselectivity is influenced by substituent directing effects; the isopropyl group at position 5 may sterically hinder bromination at adjacent positions, favoring substitution at position 2 . Purification often requires recrystallization or column chromatography, with yields reported between 60–85% depending on solvent systems (e.g., ethyl acetate/hexane).

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR (¹H/¹³C): Key signals include the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.2 ppm for CH) and the carboxylic proton (broad ~12–13 ppm). Discrepancies in integration ratios may arise from rotameric equilibria of the isopropyl group.

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M-H]⁻ at m/z ~261) and bromine isotope patterns.

- HPLC: Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in dichloromethane. Stability tests indicate degradation under prolonged UV exposure or basic conditions (pH >9), likely due to esterification or decarboxylation. Storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this bromothiophene derivative?

- Density functional theory (DFT) calculations reveal that the electron-withdrawing carboxylic acid group activates the C-Br bond for Suzuki-Miyaura coupling. The isopropyl group introduces steric effects, reducing reactivity with bulky palladium catalysts. Optimized conditions use Pd(PPh₃)₄ with arylboronic acids in THF/water (80°C, 12h), achieving ~70–80% yields .

Q. What strategies mitigate side reactions during amide formation from the carboxylic acid moiety?

- Activation via EDCI/HOBt or HATU minimizes racemization. Side reactions (e.g., bromine displacement) are suppressed by avoiding nucleophilic bases like DMAP. Microwave-assisted coupling (50°C, 30 min) with primary amines improves efficiency .

Q. How does this compound serve as a precursor for bioactive molecules, and what pharmacological targets have been explored?

- The bromothiophene scaffold is a key intermediate in synthesizing kinase inhibitors and anti-inflammatory agents. Derivatives with substituted amides show IC₅₀ values <1 µM against COX-2, as demonstrated in cell-based assays .

Methodological Challenges and Solutions

Q. Why do conflicting reports exist regarding the compound’s melting point, and how should researchers validate this parameter?

- Discrepancies (e.g., reported mp ranges of 121–155°C) arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) under nitrogen provides reliable data. Recrystallization from ethanol/water yields the most stable polymorph .

Q. What are the limitations of using this compound in metal-catalyzed reactions, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.